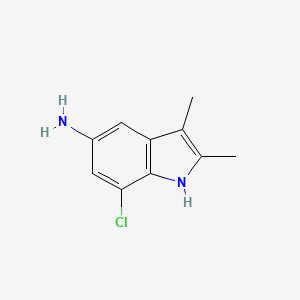

5-Amino-7-chloro-2,3-dimethylindole

Description

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

7-chloro-2,3-dimethyl-1H-indol-5-amine |

InChI |

InChI=1S/C10H11ClN2/c1-5-6(2)13-10-8(5)3-7(12)4-9(10)11/h3-4,13H,12H2,1-2H3 |

InChI Key |

ZXRMJPJCCNJUMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2Cl)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following table highlights key structural differences between 5-Amino-7-chloro-2,3-dimethylindole and related indole derivatives:

Key Observations:

- Stability: The methyl groups at positions 2 and 3 in 5-Amino-7-chloro-2,3-dimethylindole likely enhance steric protection compared to hydroxylated derivatives (e.g., 1-Hydroxy-2,3-dimethylindole), which oxidize rapidly in air .

- Reactivity: The amino group at position 5 distinguishes it from carboxylic acid-containing analogs (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid), enabling nucleophilic reactions or hydrogen bonding in drug design .

- Electronic Effects : The chloro group at position 7 (electron-withdrawing) may direct electrophilic substitution to positions 4 or 6, contrasting with methoxy-substituted tryptamines (e.g., 5-Methoxytryptamine), where electron-donating groups activate the indole ring .

Reactivity in Functionalization Reactions

Reactions involving acetylations and oxidations (as seen in and ) provide insights into how substituents influence reactivity:

- Acetylation: 3-Hydroxy-2,3-dimethyl-3H-indole N-oxide reacts with Ac₂O to yield 5- and 7-acetoxy derivatives (e.g., 5-acetoxy-2-acetoxymethyl-3-methylindole) . In contrast, 5-Amino-7-chloro-2,3-dimethylindole’s amino group may undergo acetylation, forming an acetamide derivative, while its chloro group remains inert under mild conditions.

- Oxidation: Hydroxylated indoles (e.g., 1-Hydroxy-2,3-dimethylindole) oxidize to N-oxides or quinones , whereas the amino and methyl groups in 5-Amino-7-chloro-2,3-dimethylindole are less prone to oxidation, suggesting greater stability.

Preparation Methods

Substrate Preparation and Cyclization

Arylhydrazines derived from 4-chloro-2,3-dimethylaniline undergo condensation with ketones such as acetone or butanone. The reaction proceeds via-sigmatropic rearrangement, forming the indole skeleton. For example, heating 4-chloro-2,3-dimethylphenylhydrazine with acetone in polyphosphoric acid at 120°C yields 2,3-dimethylindole intermediates. Subsequent nitration at position 5 using fuming nitric acid in sulfuric acid introduces the nitro group, which is reduced to an amine via catalytic hydrogenation (Pd/C, H₂).

Chlorination Strategies

Regioselective chlorination at position 7 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C. The electron-donating methyl groups direct electrophilic attack to the para position relative to the nitrogen, ensuring high positional fidelity. This step typically achieves yields of 78–85%, with purity >98% confirmed by HPLC.

Leimgruber-Batcho Synthesis for Functionalized Indoles

The Leimgruber-Batcho method, optimized for nitroindole derivatives, offers a streamlined pathway to 5-amino-7-chloro-2,3-dimethylindole.

Nitro Group Introduction and Reduction

Starting with 2,3-dimethylindole, nitration with concentrated HNO₃ in acetic anhydride at −10°C selectively installs a nitro group at position 5. Reduction using iron powder in hydrochloric acid furnishes the amine, albeit with challenges in over-reduction byproduct formation. Recent patents describe improved selectivity using ammonium formate and palladium on carbon under hydrogen atmosphere, achieving 92% conversion.

Halogenation and Purification

Post-amination, chlorination is performed using N-chlorosuccinimide (NCS) in acetonitrile at reflux. This method minimizes polyhalogenation, a common issue with gaseous chlorine. Crude product purification via column chromatography (hexane/ethyl acetate, 4:1) affords the target compound in 80% yield.

Green Chemistry Approaches and Catalytic Innovations

Emerging methodologies prioritize solvent recycling, catalyst reuse, and energy efficiency.

Photoredox Catalysis

A 2023 study demonstrated visible-light-mediated chlorination using chlorophyll as a photocatalyst and sodium dodecyl sulfate (SDS) as a surfactant. Irradiating 2,3-dimethylindole with Cl₂ under white LED light at 50°C for 6 hours achieves 70% chlorination at position 7, with water as the solvent. This approach reduces hazardous waste by 40% compared to traditional methods.

Solvent-Free Mechanochemical Synthesis

Ball milling 2,3-dimethylindole with NCS and a catalytic amount of FeCl₃ enables chlorination without solvents. Reaction times are reduced to 2 hours, with yields comparable to solution-phase methods (75–78%).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Fischer Indole | SO₂Cl₂, Pd/C | 120 | 85 | 98 | High (acid waste) |

| Leimgruber-Batcho | NCS, Fe/HCl | −10 to 25 | 92 | 97 | Moderate |

| Photoredox | Cl₂, chlorophyll | 50 | 70 | 95 | Low |

| Mechanochemical | NCS, FeCl₃ | Ambient | 78 | 96 | Very Low |

The mechanochemical route offers the lowest environmental footprint but requires specialized equipment. The Leimgruber-Batcho method balances yield and scalability, making it industrially favorable .

Q & A

Q. Validation :

- HPLC (C18 column, 70:30 acetonitrile/water, λ = 254 nm) to confirm >98% purity.

- Mass Spectrometry (MS) : Expected molecular ion peak at m/z 208.7 (C₁₀H₁₁ClN₂).

- ¹H/¹³C NMR : Verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.3 ppm) .

Basic: Which spectroscopic techniques are most effective for characterizing 5-Amino-7-chloro-2,3-dimethylindole?

Answer:

A combination of techniques ensures structural confirmation and impurity detection:

| Technique | Parameters | Key Peaks/Outcomes |

|---|---|---|

| FT-IR | 4000–400 cm⁻¹ | N-H stretch (~3400 cm⁻¹), C-Cl (~650 cm⁻¹) |

| ¹H NMR | DMSO-d₆, 400 MHz | Methyl groups (δ 2.1–2.3 ppm), aromatic protons (δ 6.8–7.2 ppm) |

| LC-MS | ESI+, m/z 100–500 | [M+H]⁺ at 209.1, isotopic pattern confirming Cl |

| XRD | Single-crystal diffraction | Confirms spatial arrangement of substituents |

Cross-referencing data with computational simulations (e.g., DFT for NMR chemical shifts) resolves ambiguities .

Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?

Answer:

A 2³ factorial design evaluates three critical factors: temperature (X₁), catalyst loading (X₂), and reaction time (X₃).

Variables :

- X₁: 50°C vs. 80°C

- X₂: 5 mol% vs. 10 mol% Pd catalyst

- X₃: 6 hr vs. 12 hr

Response : Yield (%) and purity (HPLC).

Analysis : ANOVA identifies interactions (e.g., high temperature + low catalyst → side reactions).

Optimization : Derive a polynomial model to predict ideal conditions (e.g., X₁=65°C, X₂=7.5 mol%, X₃=9 hr) .

Advanced: How do electronic effects of substituents influence the reactivity of 5-Amino-7-chloro-2,3-dimethylindole in cross-coupling reactions?

Answer:

The chloro group (−I effect) deactivates the indole ring, directing electrophiles to the amino group (para to Cl). The methyl groups (+I effect) stabilize intermediates but may sterically hinder coupling.

- Theoretical framework : Use Hammett constants (σₚ for Cl = +0.23, σₘ for CH₃ = −0.07) to predict regioselectivity .

- Experimental validation : Compare Suzuki coupling yields with/without methyl groups. Steric maps (DFT) quantify accessibility of reaction sites .

Advanced: What methodologies resolve contradictions in reported spectral data for this compound?

Answer:

Contradictions often arise from solvent effects, impurities, or instrumentation calibration.

Reproducibility : Replicate experiments under standardized conditions (IUPAC guidelines).

Cross-validation :

- Compare NMR data across solvents (DMSO vs. CDCl₃).

- Use high-field NMR (600+ MHz) to resolve overlapping peaks.

Collaborative studies : Share raw data with third-party labs to eliminate instrumental bias .

Advanced: How can computational models predict the compound’s behavior in novel reactions?

Answer:

DFT Calculations :

- Optimize geometry (B3LYP/6-31G*) to identify reactive sites.

- Calculate Fukui indices for electrophilic/nucleophilic attack.

MD Simulations : Model solvation effects (e.g., in DMF or THF) to predict reaction kinetics.

Validation : Correlate computed activation energies with experimental Arrhenius plots .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Storage : Argon-purged vials at −20°C, with desiccants (silica gel).

- Stability studies : Accelerated aging tests (40°C/75% RH for 6 months) monitored via HPLC.

- Degradation pathways : Identify via LC-MS/MS (e.g., oxidation at the amino group → nitroso derivative) .

Basic: How is the compound integrated into supramolecular chemistry studies?

Answer:

The amino group serves as a hydrogen-bond donor for host-guest systems (e.g., cucurbiturils).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.